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Compound of Interest

Compound Name: 6-Bromo-4,4-dimethylthiochroman

Cat. No.: B176867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and biological relevance of 6-Bromo-4,4-dimethylthiochroman. This compound is

a key intermediate in the synthesis of Tazarotene, a third-generation topical retinoid used in the

treatment of psoriasis, acne, and photoaging.[1] This document is intended to serve as a

valuable resource for researchers and professionals involved in the fields of medicinal

chemistry, pharmacology, and drug development.

Physicochemical Properties
While extensive experimental data for 6-Bromo-4,4-dimethylthiochroman is not widely

published, the following table summarizes its known and predicted physicochemical properties.
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Property Value Source

Molecular Formula C₁₁H₁₃BrS

Molecular Weight 257.19 g/mol [2][3]

Physical Form Solid [4]

CAS Number 112110-44-8

Predicted XlogP 4.4 [5]

Melting Point Not available

Boiling Point Not available

Solubility Not available

Storage Temperature 2-8°C, sealed in dry conditions [4]

Synthesis and Analysis: Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 6-Bromo-4,4-
dimethylthiochroman are not readily available in peer-reviewed literature. However, based on

general synthetic methods for thiochromans and analytical techniques for related

pharmaceutical compounds, the following representative protocols are provided.

Plausible Synthesis Protocol
The synthesis of 6-Bromo-4,4-dimethylthiochroman can be envisioned through a multi-step

process starting from commercially available materials. A plausible synthetic route is outlined

below. This proposed pathway is based on established chemical reactions for the formation of

the thiochroman ring system and subsequent bromination.

Step 1: Synthesis of 4-bromo-thiophenol

This step involves the bromination of thiophenol.

Materials: Thiophenol, Bromine, Carbon tetrachloride (or another suitable inert solvent).

Procedure:
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Dissolve thiophenol in carbon tetrachloride in a reaction vessel equipped with a dropping

funnel and a stirrer.

Cool the solution in an ice bath.

Slowly add a solution of bromine in carbon tetrachloride dropwise to the cooled thiophenol

solution with constant stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to

remove any unreacted bromine, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain 4-bromo-thiophenol.

Step 2: Synthesis of 3-(4-bromophenylthio)-3-methylbutanoic acid

This step involves the reaction of 4-bromo-thiophenol with 3,3-dimethylacrylic acid.

Materials: 4-bromo-thiophenol, 3,3-dimethylacrylic acid, a suitable base (e.g., pyridine or

triethylamine), and a solvent (e.g., toluene).

Procedure:

Combine 4-bromo-thiophenol and 3,3-dimethylacrylic acid in toluene.

Add the base to the mixture and heat the reaction under reflux for several hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield 3-(4-bromophenylthio)-3-

methylbutanoic acid.

Step 3: Cyclization to 6-Bromo-4,4-dimethylthiochroman-2-one

This step involves an intramolecular Friedel-Crafts acylation.

Materials: 3-(4-bromophenylthio)-3-methylbutanoic acid, Polyphosphoric acid (PPA) or

another suitable cyclizing agent.

Procedure:

Heat polyphosphoric acid to a temperature of approximately 80-100°C.

Slowly add 3-(4-bromophenylthio)-3-methylbutanoic acid to the hot PPA with vigorous

stirring.

Continue heating and stirring for a few hours until the reaction is complete (monitored by

TLC).

Pour the hot reaction mixture onto crushed ice with stirring.

Extract the product with an organic solvent.

Wash the organic extract with a saturated sodium bicarbonate solution, water, and brine.

Dry the organic layer and remove the solvent to give the crude thiochromanone.

Step 4: Reduction to 6-Bromo-4,4-dimethylthiochroman

This final step involves the reduction of the ketone functionality.

Materials: 6-Bromo-4,4-dimethylthiochroman-2-one, a reducing agent (e.g., triethylsilane),

and a strong acid (e.g., trifluoroacetic acid).

Procedure:
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Dissolve the thiochromanone in a suitable solvent like dichloromethane.

Add triethylsilane to the solution.

Slowly add trifluoroacetic acid to the mixture at room temperature.

Stir the reaction mixture for several hours until completion.

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium

sulfate.

Purify the crude product by column chromatography to obtain 6-Bromo-4,4-
dimethylthiochroman.

Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)
As an intermediate in the synthesis of Tazarotene, the purity of 6-Bromo-4,4-
dimethylthiochroman is critical. HPLC is a standard method for assessing the purity of such

pharmaceutical intermediates.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid or

trifluoroacetic acid often added to improve peak shape). A typical gradient might start with a

lower concentration of acetonitrile and ramp up to a higher concentration over the course of

the run to elute compounds with varying polarities.

Flow Rate: 1.0 mL/min.

Detection Wavelength: UV detection at a wavelength where the compound has significant

absorbance, likely in the range of 220-280 nm. A photodiode array (PDA) detector would be

ideal for method development to determine the optimal wavelength.
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Injection Volume: 10 µL.

Sample Preparation: Dissolve a accurately weighed sample of 6-Bromo-4,4-
dimethylthiochroman in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and

water) to a known concentration (e.g., 1 mg/mL).

Procedure:

Equilibrate the column with the initial mobile phase composition.

Inject the sample solution.

Run the gradient program.

Monitor the chromatogram for the main peak corresponding to 6-Bromo-4,4-
dimethylthiochroman and any impurity peaks.

The purity can be calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of 6-Bromo-4,4-dimethylthiochroman can be confirmed using NMR

spectroscopy. A ¹H NMR spectrum for this compound is available.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

Expected ¹H NMR Signals: The spectrum would be expected to show signals corresponding

to the aromatic protons on the brominated ring, the methylene protons of the thiochroman

ring, and a singlet for the two methyl groups.

Biological Context and Signaling Pathway
6-Bromo-4,4-dimethylthiochroman is a crucial precursor in the synthesis of Tazarotene.

Tazarotene is a prodrug that is converted in the body to its active form, tazarotenic acid.

Tazarotenic acid is a selective agonist for retinoic acid receptors (RARs), with a particular

affinity for the RAR-β and RAR-γ subtypes.
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The binding of tazarotenic acid to these nuclear receptors leads to the formation of a

heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA

sequences known as retinoic acid response elements (RAREs) in the promoter regions of

target genes. This interaction modulates the transcription of these genes, leading to changes in

cellular proliferation and differentiation. This mechanism of action is central to its therapeutic

effects in hyperproliferative and inflammatory skin conditions.

Mandatory Visualizations
Logical Workflow for Synthesis
The following diagram illustrates a plausible logical workflow for the synthesis of 6-Bromo-4,4-
dimethylthiochroman.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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